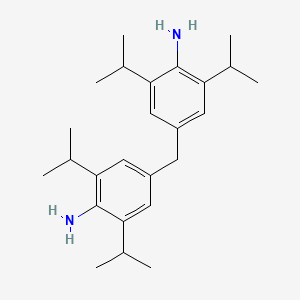

4,4'-Methylenebis(2,6-diisopropylaniline)

Description

The exact mass of the compound 4,4'-Methylenebis(2,6-diisopropylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2,6-diisopropylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-diisopropylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTROCYBPMKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066544 | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-69-7 | |

| Record name | 4,4′-Methylenebis(2,6-diisopropylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-diisopropylaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-diisopropylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEG5U60DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)

CAS Number: 19900-69-7

Introduction

4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a sterically hindered aromatic diamine. Its chemical structure, characterized by two 2,6-diisopropylaniline units linked by a methylene bridge, imparts unique properties that make it a valuable component in various industrial and research applications.[1][2] The bulky isopropyl groups flanking the amine functionalities provide significant steric hindrance, which influences its reactivity and enhances the thermal and mechanical stability of polymers derived from it.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential biological significance of 4,4'-Methylenebis(2,6-diisopropylaniline) for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in the table below. These properties are crucial for its application in polymer chemistry and as a potential intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 19900-69-7 | [3][4] |

| Molecular Formula | C25H38N2 | [1][3][4] |

| Molecular Weight | 366.58 g/mol | [3][5][6] |

| IUPAC Name | 4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline | [4] |

| Synonyms | M-DIPA, 4,4'-MBDA, Lonzacure M-DIPA | [4][7][8] |

| Appearance | Light beige to brown solid; may also be a solidified melt | [2][3] |

| Melting Point | 10-30 °C | [3] |

| Boiling Point | 215-218 °C at 0.5 mmHg | [3] |

| Density | 0.99 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 488 ng/L at 23°C. | [3] |

| Flash Point | 113 °C | [3] |

| LogP | 5.68 at 23.3°C | [3] |

Applications in Material Science

The primary industrial application of 4,4'-Methylenebis(2,6-diisopropylaniline) is in polymer chemistry.

-

Polyurethane Chain Extender : It serves as an excellent chain extender for elastomeric polyurethanes, particularly in systems that cure at room temperature.[3][9][10] The diamine reacts with isocyanates to form robust polymer networks, enhancing the mechanical properties, such as tensile strength and elasticity, and thermal stability of the resulting polyurethane material.[1][10]

-

Epoxy Curing Agent : It is also utilized as a curing agent for epoxy resins.[3][9] The amine groups react with the epoxide groups to create a cross-linked network, which improves the overall performance of the epoxy material.[1]

-

Intermediate for Organic Synthesis : Beyond its direct use in polymers, it is an intermediate for various organic syntheses, serving as a foundational element for creating other specialized chemicals.[1][3][9]

Experimental Protocols

Synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline)

A common method for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) involves the condensation reaction of 2,6-diisopropylaniline with a methylene source, such as formaldehyde or dimethyl sulfoxide, in the presence of an acid catalyst.[1][9] The following protocol is based on a patented method.

Materials:

-

2,6-diisopropylaniline hydrochloride

-

Diethyl carbonate (solvent)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a reaction vessel equipped with a stirrer and heating mantle, suspend 2,6-diisopropylaniline hydrochloride (0.05 mole) in diethyl carbonate (150 ml).[9]

-

Heat the stirred mixture to 125°C under a nitrogen atmosphere.[9]

-

Slowly add dimethyl sulfoxide (7.1 ml) to the heated mixture over a period of 30 minutes.[9]

-

Continue heating the reaction mixture for an additional 30 minutes. The solution may change color, for instance, to purple.[9]

-

Upon cooling, crystalline solids of the hydrochloride salt of 4,4'-Methylenebis(2,6-diisopropylaniline) may form.[9]

-

The product can be isolated by filtration. Further purification can be achieved by neutralization with an aqueous base (e.g., sodium hydroxide), extraction with an organic solvent like toluene, followed by washing, drying, and removal of the solvent.[9]

-

The final product can be analyzed by techniques such as Vapor Phase Chromatography (VPC) or Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.[9]

Caption: Workflow for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).

Analytical Methods

Several analytical techniques are employed for the characterization and quality control of 4,4'-Methylenebis(2,6-diisopropylaniline).

| Analytical Technique | Purpose |

| Proton NMR (¹H NMR) | Structural elucidation and characterization of impurities.[3][11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture; purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and separation of the compound from related substances. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups present in the molecule. |

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of 4,4'-Methylenebis(2,6-diisopropylaniline) are not extensively documented in publicly available literature, research on structurally similar aniline derivatives provides valuable insights into its potential biological activities. The audience in drug development often explores such analogues to predict potential effects and guide research.

A notable analogue, 4-isopropyl-2,6-bis(1-phenylethyl)aniline 1 (KTH-13-AD1), has demonstrated significant anti-inflammatory properties.[12][13] This compound was shown to suppress the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophage-like cells.[12][13] The mechanism of this anti-inflammatory action was linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13]

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a cascade involving the IκB kinase (IKK) complex is activated. IKK phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and TNF-α.[12]

The analogue KTH-13-AD1 was found to suppress this pathway by inhibiting upstream signaling components, including IκBα, IKKα/β, and Src.[12] Given the structural similarities, it is plausible that 4,4'-Methylenebis(2,6-diisopropylaniline) could exhibit similar modulatory effects on this or other cellular signaling pathways. This potential makes it a compound of interest for further investigation in drug discovery and development, particularly in the context of inflammatory diseases.

Caption: Potential inhibition of the NF-κB signaling pathway.

Safety and Handling

4,4'-Methylenebis(2,6-diisopropylaniline) may pose health risks, including skin and respiratory irritation.[2] It is harmful if swallowed and may be harmful in contact with the skin.[4] Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

4,4'-Methylenebis(2,6-diisopropylaniline) is a versatile aromatic diamine with significant applications in polymer science due to the enhanced properties it imparts to materials like polyurethanes and epoxies. Its synthesis and analysis are well-established, providing a solid foundation for its use and further development. For researchers in drug discovery, the biological activities of structurally related compounds suggest that it may be a valuable scaffold for investigating novel therapeutic agents, particularly those targeting inflammatory pathways. As with any chemical, proper safety precautions are essential during its handling and use.

References

- 1. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CAS 19900-69-7: 4,4′-Methylenebis(2,6-diisopropylaniline) [cymitquimica.com]

- 3. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]

- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]

- 8. 4,4'-Methylenebis(2,6-diisopropylaniline) (19900-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Nuclear magnetic resonance study of 2,6-diisopropylaniline (2,6-DIPA) and 4,4'-methylenebis (2,6-diisopropylaniline) (MDIPA) (Technical Report) | OSTI.GOV [osti.gov]

- 12. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4'-Methylenebis(2,6-diisopropylaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic amine with significant applications in polymer chemistry and as a synthetic intermediate. This document details the compound's structural and physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its chemical reactivity. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is an organic compound with the chemical formula C₂₅H₃₈N₂.[1][2] Its structure is characterized by two 2,6-diisopropylaniline moieties linked by a methylene bridge. This unique structure, featuring bulky isopropyl groups ortho to the amine functionalities, imparts significant steric hindrance, which in turn governs its reactivity and physical properties. M-DIPA is primarily utilized as a chain extender for elastomeric polyurethanes and a curing agent for epoxy resins, contributing to enhanced mechanical properties and thermal stability of the resulting polymers.[3][4] It also serves as a valuable intermediate in various organic syntheses.[5] This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound.

Physical Properties

The physical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₈N₂ | [1][2] |

| Molecular Weight | 366.58 g/mol | [2][6] |

| CAS Number | 19900-69-7 | [1][2] |

| Appearance | Light beige to brown solid | [2] |

| Melting Point | 10-30 °C | [2][7] |

| Boiling Point | 215-218 °C at 0.5 mmHg | [2][7] |

| Density | 0.99 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. Water solubility is very low (488 ng/L at 23°C). | [2] |

| logP | 5.68 at 23.3°C | [2] |

| Vapor Pressure | 0 Pa at 25°C | [2] |

| Refractive Index | 1.7620 (estimate) | [2] |

| Flash Point | 113 °C | [2] |

Chemical Properties and Reactivity

The chemical behavior of 4,4'-Methylenebis(2,6-diisopropylaniline) is largely dictated by the presence of the two primary aromatic amine groups. The steric hindrance provided by the ortho-isopropyl groups significantly influences the nucleophilicity and reactivity of these amino functionalities.

Synthesis

4,4'-Methylenebis(2,6-diisopropylaniline) is typically synthesized via the condensation reaction of 2,6-diisopropylaniline with a methylene source, such as formaldehyde or dimethyl sulfoxide (DMSO), under acidic conditions.[1][8]

Experimental Protocol: Synthesis via Condensation with Dimethyl Sulfoxide

This protocol is adapted from a general procedure for the synthesis of methylene bis-anilines.[8]

Materials:

-

2,6-diisopropylaniline hydrochloride

-

Diethyl carbonate (solvent)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Aqueous sodium hydroxide (caustic) solution

-

Isopropanol

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, place 10.7 g (0.05 mole) of 2,6-diisopropylaniline hydrochloride and 150 ml of diethyl carbonate.

-

Heat the stirred mixture to 125 °C.

-

Slowly add 7.1 ml of dimethyl sulfoxide over a 30-minute period. The solution will turn purple.

-

Continue heating for an additional 30 minutes. Crystalline solids of the hydrochloride salt of the product may form.

-

After cooling, filter off any crystalline solids.

-

To the filtrate, add aqueous sodium hydroxide solution until the mixture is alkaline to neutralize the hydrochloride salt.

-

Extract the mixture with 40 ml of toluene.

-

Wash the toluene extract with water.

-

Distill off the toluene under reduced pressure to obtain the crude product.

-

The crude product can be further purified by Kugel-rohr distillation followed by crystallization from isopropanol.

Logical Workflow for Synthesis:

Typical Reactions

The amino groups of 4,4'-Methylenebis(2,6-diisopropylaniline) can undergo typical reactions of aromatic amines, including oxidation, reduction (of derivatives), and nucleophilic substitution.

3.2.1. Oxidation

Aromatic amines can be oxidized to various products, including nitroso and nitro compounds, depending on the oxidizing agent and reaction conditions. A general protocol for the oxidation of aromatic amines to nitro compounds is presented below.[9]

Experimental Protocol: General Oxidation to Nitro Compound

Materials:

-

4,4'-Methylenebis(2,6-diisopropylaniline)

-

Peracetic acid (prepared in situ from acetic anhydride and hydrogen peroxide) or another suitable oxidizing agent (e.g., tetra-n-propylammonium bromate).

-

Appropriate solvent (e.g., chloroform)

Procedure:

-

Prepare the oxidizing agent solution. For peracetic acid, cautiously add acetic anhydride to 90% hydrogen peroxide at ice-bath temperatures in a suitable solvent.

-

Dissolve the aromatic amine in the chosen solvent.

-

Add the oxidizing agent solution to the amine solution. The reaction may be exothermic.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction (e.g., with a reducing agent like sodium sulfite solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by chromatography or crystallization.

3.2.2. Nucleophilic Aromatic Substitution

The amino groups can act as nucleophiles in substitution reactions, for example, by reacting with activated aryl halides.

Experimental Protocol: General Nucleophilic Aromatic Substitution

This protocol is a general procedure for the reaction of an amine with an aryl halide.[1]

Materials:

-

4,4'-Methylenebis(2,6-diisopropylaniline)

-

Aryl halide (e.g., 2,4-dinitrochlorobenzene)

-

Potassium carbonate or another suitable base

-

Ethanol or another suitable solvent

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4,4'-Methylenebis(2,6-diisopropylaniline) and the aryl halide (5-50 mmol).

-

Add 1.5-2 equivalents of potassium carbonate.

-

Add ethanol to dissolve or suspend the reactants.

-

Heat the mixture to reflux for 8-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture.

-

The product may be precipitated by adjusting the pH.

-

Filter the precipitate and wash with a suitable solvent.

-

Alternatively, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and concentration.

-

Purify the product by crystallization or column chromatography.

Spectral Data

Spectroscopic data is essential for the identification and characterization of 4,4'-Methylenebis(2,6-diisopropylaniline).

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene bridge protons, the amine protons, and the isopropyl group protons (methine and methyl).[10][11] |

| ¹³C NMR | Signals for the aromatic carbons, the methylene bridge carbon, and the isopropyl group carbons.[12] |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocol: NMR Analysis

Sample Preparation: [10]

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

For proton NMR of the neat substance, a small amount can be placed directly in the NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is usually required.

Experimental Protocol: FT-IR Analysis

Sample Preparation (KBr Pellet): [13]

-

Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment first, which will be automatically subtracted from the sample spectrum.

Experimental Workflow for Analytical Characterization:

Safety and Handling

4,4'-Methylenebis(2,6-diisopropylaniline) should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4'-Methylenebis(2,6-diisopropylaniline) is a sterically hindered aromatic diamine with well-defined physical and chemical properties that make it a valuable compound in polymer science and organic synthesis. This guide has provided a detailed overview of its characteristics, along with practical experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Aromatic Nucleophilic Substitution [fishersci.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. osti.gov [osti.gov]

- 11. 4,4'-Methylenebis(2,6-dimethylaniline)(4073-98-7) 1H NMR spectrum [chemicalbook.com]

- 12. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 13C NMR spectrum [chemicalbook.com]

- 13. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diisopropylaniline)

Audience: Researchers, scientists, and drug development professionals.

Overview

4,4'-Methylenebis(2,6-diisopropylaniline), also known by the acronym M-DIPA or its trade name LONZACURE M-DIPA, is a sterically hindered aromatic diamine.[1] Its chemical structure, characterized by two aniline rings substituted with bulky isopropyl groups and linked by a methylene bridge, imparts unique properties that make it a valuable component in polymer chemistry. It is primarily utilized as a chain extender for elastomeric polyurethanes and as a curing agent for epoxy resins, particularly in systems that require curing at ambient temperatures.[2][3] The steric hindrance provided by the isopropyl groups influences its reactivity and enhances the thermal and mechanical properties of the resulting polymers.

Molecular Structure and Properties

The fundamental characteristics of 4,4'-Methylenebis(2,6-diisopropylaniline) are summarized below. The molecule consists of two 2,6-diisopropylaniline units joined at the para-position by a methylene (-CH2-) group.

Physicochemical Data

The quantitative properties of the molecule are presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₈N₂ | [1][2][4][5] |

| Molecular Weight | 366.58 g/mol | [2][5][6] |

| CAS Number | 19900-69-7 | [1][2][4][7] |

| Melting Point | 10-30 °C | [2][6] |

| Boiling Point | 215-218 °C @ 0.5 mmHg | [2][6] |

| Density | 0.99 g/cm³ | [2] |

| Common Synonyms | 4,4'-MBDA, M-DIPA, LONZACURE M-DIPA | [1][7] |

Structural Visualization

The two-dimensional chemical structure of 4,4'-Methylenebis(2,6-diisopropylaniline) is depicted in the following diagram. This visualization clarifies the spatial arrangement of the aniline rings, the central methylene bridge, and the flanking isopropyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4,4'-Methylenebis(2,6-diisopropylaniline) are specific to individual manufacturing or research laboratories and are not broadly published in the reviewed literature. However, a general synthetic approach for related bis-anilines involves the acid-catalyzed condensation of a substituted aniline (in this case, 2,6-diisopropylaniline) with formaldehyde.

A documented protocol exists for a derivative, which involves reacting 4,4′–Methylene-bis(2,6–diisopropylaniline) with o-vanillin in methanol under reflux to synthesize a Schiff base.[8] This illustrates a potential reaction pathway for the amine groups present in the parent molecule.

General Reaction Scheme (Illustrative):

Applications in Research and Development

The unique structural features of M-DIPA make it a subject of interest in materials science and polymer chemistry.

-

Polymer Synthesis: Its primary role is as a chain extender in polyurethane synthesis and a curing agent for epoxies.[2][4] The diamine functionality allows it to react with isocyanates or epoxide groups to form robust, cross-linked polymer networks.

-

Enhanced Material Properties: The bulky isopropyl groups flanking the amine functionalities provide steric hindrance, which modulates reactivity and imparts improved thermal stability, hydrolytic resistance, and mechanical strength to the final polymer products.

-

Intermediate for Organic Synthesis: It serves as a precursor for creating more complex molecules, such as bulky Schiff base ligands used in coordination chemistry and the development of metallo-supramolecular structures.[8]

Due to its industrial application, it is not typically associated with signaling pathways in a biological or drug development context. Its relevance to researchers in that field would primarily be as a component in biocompatible polymers or as a reference compound for toxicological studies of aromatic amines.

References

- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]

- 3. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) | 19900-69-7 [chemicalbook.com]

- 4. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4,4'-Methylenebis(2,6-diisopropylaniline) (19900-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on the Solubility of 4,4'-Methylenebis(2,6-diisopropylaniline) in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-diisopropylaniline), also known as MDIAN, is a sterically hindered aromatic amine. Its molecular structure, characterized by two aniline rings substituted with bulky isopropyl groups and linked by a methylene bridge, imparts unique physical and chemical properties. This compound and its analogs are of significant interest in various fields, including polymer chemistry and materials science, where they can be used as monomers, curing agents, or antioxidants. A thorough understanding of its solubility in common organic solvents is crucial for its application in synthesis, formulation, and material processing.

This technical guide provides a summary of the available solubility data for 4,4'-Methylenebis(2,6-diisopropylaniline). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also presents a predicted solubility profile based on the principle of "like dissolves like." Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data for their specific applications.

Quantitative and Qualitative Solubility Data

Currently, there is a scarcity of published quantitative solubility data for 4,4'-Methylenebis(2,6-diisopropylaniline) in a wide range of common organic solvents. The available information is primarily qualitative.

| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility | Citation |

| Water | Protic, Polar | 488 ng/L at 23°C | Very Low | [1] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Slightly Soluble | [1] |

| Methanol | Protic, Polar | Data not available | Slightly Soluble | [1] |

Predicted Solubility Profile

Based on the chemical structure of 4,4'-Methylenebis(2,6-diisopropylaniline), a qualitative prediction of its solubility in various common solvents can be made using the "like dissolves like" principle. The molecule possesses a large nonpolar surface area due to the two aromatic rings and four isopropyl groups, which suggests good solubility in nonpolar and moderately polar organic solvents. The two amino groups provide some polar character, which may allow for some solubility in more polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents will have strong van der Waals interactions with the aromatic rings of the MDIAN molecule. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Low | The large nonpolar aliphatic chains will interact favorably with the isopropyl groups, but the overall aromatic and polar nature of MDIAN may limit high solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and are excellent solvents for a wide range of organic compounds, including those with aromatic and amine functionalities. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polarity of the ketone group can interact with the amine groups of MDIAN, while the alkyl part of the ketone can interact with the nonpolar regions of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds and should be able to solvate both the nonpolar and, to a lesser extent, the polar parts of the MDIAN molecule. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, esters offer a balance of polarity that should allow for reasonable solubility. |

| Alcohols | Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group may lead to some interaction with the amine groups, but the hydrogen bonding network of the alcohol may be disrupted by the bulky, nonpolar MDIAN molecule, limiting high solubility. The "slight" solubility in methanol supports this prediction. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Moderate to High | These solvents are highly polar and can typically dissolve a wide range of compounds. The "slight" solubility in the highly polar DMSO suggests that other polar aprotic solvents may also be effective. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a given solvent.

UV-Vis Spectrophotometric Method

This method is suitable if 4,4'-Methylenebis(2,6-diisopropylaniline) has a significant and unique UV-Vis absorbance in the chosen solvent.

Conclusion

While precise, quantitative solubility data for 4,4'-Methylenebis(2,6-diisopropylaniline) in common organic solvents is not extensively documented in public literature, this guide provides a foundational understanding based on available qualitative information and theoretical predictions. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in their specific systems, which is essential for optimizing its use in various scientific and industrial applications. The sterically hindered and largely nonpolar nature of the molecule suggests a preference for nonpolar and moderately polar organic solvents. For applications requiring high solubility, solvents such as toluene, dichloromethane, and THF are predicted to be good candidates.

References

synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) from 2,6-diisopropylaniline

An In-depth Examination of the Synthesis of a Key Industrial Intermediate from 2,6-diisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline), a crucial intermediate in various industrial applications, including the production of polyurethanes and as a curing agent for epoxides.[1] The document details the primary synthetic routes from its precursor, 2,6-diisopropylaniline, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes and workflows.

Synthetic Pathways

The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) from 2,6-diisopropylaniline is primarily achieved through two main routes: condensation with formaldehyde and reaction with dimethyl sulfoxide (DMSO).

1. Condensation with Formaldehyde:

The most common method for synthesizing 4,4'-Methylenebis(2,6-diisopropylaniline) is the condensation reaction of 2,6-diisopropylaniline with formaldehyde.[1] This reaction is typically carried out in an aqueous solution under controlled pH and temperature to promote the formation of the desired methylene-bridged product.[1] An acid catalyst, such as hydrochloric acid, is often employed to facilitate the reaction. This method is widely adopted due to its scalability and reproducibility.[1]

2. Reaction with Dimethyl Sulfoxide (DMSO):

An alternative synthetic route involves the reaction of the hydrochloride salt of 2,6-diisopropylaniline with dimethyl sulfoxide (DMSO), which serves as the source of the methylene bridge.[2] This process is conducted at elevated temperatures in a suitable solvent, such as diethyl carbonate.[2] This method avoids the use of formaldehyde, which can be hazardous due to the potential formation of chloromethyl ether in the presence of HCl.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).

Protocol 1: Synthesis via Formaldehyde Condensation (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a structurally similar compound, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), and may require optimization for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline).[3]

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 2,6-diisopropylaniline, paraformaldehyde (as the formaldehyde source), and a 36% hydrochloric acid solution in water.[3]

-

Reaction Execution: Heat the reaction mixture to approximately 80°C (353 K) in an oil bath under an inert atmosphere (e.g., argon) for 3 hours.[3]

-

Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide to neutralize the acid and precipitate the product.[3]

-

Isolation and Purification: Filter the precipitate and dry it in an oven at 70°C (343 K) for 12 hours.[3] Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[2]

Protocol 2: Synthesis via Dimethyl Sulfoxide (DMSO)

This protocol is based on a patented procedure.[2]

-

Reaction Setup: In a reaction vessel, place 10.7 grams (0.05 mole) of 2,6-diisopropylaniline hydrochloride and 150 ml of diethyl carbonate.[2]

-

Reaction Execution: Stir the mixture and heat it to 125°C.[2] Over a period of 30 minutes, add 7.1 ml of dimethylsulfoxide.[2] Continue heating for an additional 30 minutes.[2]

-

Isolation of Intermediate: Crystalline solids of the hydrochloride salt of 4,4'-methylenebis-(2,6-diisopropylaniline) will form.[2] These can be filtered off.[2]

-

Further Reaction and Analysis: Continue heating the filtrate at 125°C for one hour.[2] The resulting liquid can be analyzed by VPC (Vapor Phase Chromatography) to determine the product distribution.[2] In one reported instance, the final liquid contained 77.1% of 4,4'-methylenebis-(2,6-diisopropylaniline).[2]

-

Product Isolation: To isolate the free base, the reaction mixture can be made alkaline with aqueous caustic, followed by extraction with a solvent like toluene.[2] The organic extract is then washed with water, and the solvent is distilled off to yield the crude product, which can be further purified by crystallization from isopropanol.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) via the DMSO method as described in the patent literature.[2]

| Parameter | Value |

| Starting Material | 2,6-diisopropylaniline hydrochloride |

| Moles of Starting Material | 0.05 mole |

| Solvent | Diethyl carbonate |

| Solvent Volume | 150 ml |

| Methylene Source | Dimethylsulfoxide (DMSO) |

| Volume of DMSO | 7.1 ml |

| Reaction Temperature | 125 °C |

| Reaction Time | 1.5 hours (total) |

| Product Yield (in final liquid) | 77.1% |

Mandatory Visualizations

Caption: Synthetic route to 4,4'-Methylenebis(2,6-diisopropylaniline).

Caption: Experimental workflow for the DMSO-based synthesis.

References

- 1. 4,4'-Methylenebis(2,6-diisopropylaniline) | 19900-69-7 | Benchchem [benchchem.com]

- 2. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 4,4'-Methylenebis(2,6-diisopropylaniline) with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic diamine of significant interest in polymer chemistry and as a building block for complex organic molecules. This document details the underlying chemical principles, offers experimental protocols, and presents quantitative data to facilitate further research and development.

Core Reaction Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution

The reaction of 2,6-diisopropylaniline with formaldehyde to form 4,4'-Methylenebis(2,6-diisopropylaniline) proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. This multi-step process is analogous to the well-documented synthesis of 4,4'-methylenedianiline (MDA) from aniline and formaldehyde. The bulky isopropyl groups at the ortho positions of the aniline ring sterically hinder the nitrogen atom and influence the regioselectivity of the reaction, favoring para-substitution.

The key steps of the mechanism are as follows:

-

Protonation of Formaldehyde: In the presence of an acid catalyst (typically hydrochloric acid), formaldehyde is protonated to form a highly electrophilic carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline acts as a nucleophile, attacking the protonated formaldehyde. This attack occurs predominantly at the para position due to the directing effects of the amino group and the significant steric hindrance at the ortho positions. This step results in the formation of a 4-(hydroxymethyl)-2,6-diisopropylanilinium intermediate.

-

Formation of the Benzyl Carbocation: The hydroxyl group of the intermediate is protonated, followed by the elimination of a water molecule to generate a reactive benzyl carbocation.

-

Second Electrophilic Attack: This carbocation is a potent electrophile and is subsequently attacked by a second molecule of 2,6-diisopropylaniline, again at the para position.

-

Deprotonation: The final step involves the deprotonation of the resulting diamine to yield the final product, 4,4'-Methylenebis(2,6-diisopropylaniline), and regenerate the acid catalyst.

Caption: Acid-catalyzed reaction mechanism.

Quantitative Data

While specific kinetic studies on the reaction of 2,6-diisopropylaniline with formaldehyde are not extensively reported in the literature, data from analogous reactions with other 2,6-dialkylanilines provide valuable insights. The steric hindrance imparted by the ortho-alkyl groups is a critical factor influencing the reaction rate. Generally, increasing the size of the ortho-substituents decreases the rate of reaction. However, high yields of the final product can still be achieved under optimized conditions.

The following table summarizes the typical reaction conditions and reported yields for the synthesis of 4,4'-Methylenebis(2,6-dialkylanilines).

| 2,6-Dialkylaniline | Formaldehyde Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Diethylaniline | Paraformaldehyde | HCl (36%) | Water | 80 | 3 | 94 | [1] |

| 2,6-Diethylaniline | Formalin (28-37%) | HCl | Water | 70-100 | 3-6 | 82-93 | [2] |

| 2,6-Diisopropylaniline | Dimethylsulfoxide | HCl | Diethyl carbonate | 125 | 1.5 | 77.1 | [3] |

Experimental Protocols

Two primary methods for the synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) and its analogues are presented below. The first is a direct condensation with formaldehyde, adapted from the high-yield synthesis of the diethyl analogue[1]. The second utilizes dimethylsulfoxide as a methylene bridge source, offering an alternative route[3].

Protocol 1: Acid-Catalyzed Condensation with Paraformaldehyde

This protocol is adapted from the synthesis of 4,4'-methylenebis(2,6-diethylaniline).[1]

Materials:

-

2,6-Diisopropylaniline

-

Paraformaldehyde

-

Hydrochloric acid (36%)

-

Sodium hydroxide

-

Water

-

Argon (or other inert gas)

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, a mixture of 2,6-diisopropylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is prepared.

-

The reaction mixture is heated to 80°C for 3 hours in an oil bath under an argon atmosphere.

-

The mixture is then cooled to room temperature.

-

Sodium hydroxide (0.11 mol) is added to neutralize the acid.

-

The resulting precipitate is collected by filtration.

-

The solid product is dried at 70°C in an oven for 12 hours.

Caption: Workflow for formaldehyde synthesis.

Protocol 2: Synthesis using Dimethylsulfoxide (DMSO)

This protocol provides an alternative synthetic route using DMSO as the methylene source.[3]

Materials:

-

2,6-Diisopropylaniline hydrochloride

-

Diethyl carbonate

-

Dimethylsulfoxide (DMSO)

-

Aqueous sodium hydroxide

-

Toluene

Procedure:

-

In a reaction vessel, place 2,6-diisopropylaniline hydrochloride (0.05 mol) and diethyl carbonate (150 ml).

-

Heat the stirred mixture to 125°C.

-

Add dimethylsulfoxide (7.1 ml) over a 30-minute period.

-

Continue heating for an additional 30 minutes. A crystalline solid, the hydrochloride salt of the product, will form.

-

For work-up, the solvent can be removed under vacuum, and the residue made alkaline with aqueous sodium hydroxide.

-

The product can then be extracted with toluene, washed with water, and the toluene removed by distillation.

Conclusion

The synthesis of 4,4'-Methylenebis(2,6-diisopropylaniline) from 2,6-diisopropylaniline and formaldehyde is a robust reaction that proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The steric bulk of the isopropyl groups directs the substitution to the para position and slows the reaction rate compared to less hindered anilines. Despite this, high yields can be achieved under optimized conditions, as demonstrated by the synthesis of the closely related diethyl analogue. The provided protocols offer reliable methods for the laboratory-scale synthesis of this important chemical intermediate. Further kinetic studies would be beneficial to fully quantify the impact of steric hindrance on the reaction rate and to further optimize reaction conditions for industrial applications.

References

- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

Spectroscopic Analysis of 4,4'-Methylenebis(2,6-diisopropylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4'-Methylenebis(2,6-diisopropylaniline), a sterically hindered aromatic amine of significant interest in various fields, including polymer chemistry and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines detailed experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for 4,4'-Methylenebis(2,6-diisopropylaniline). Due to the limited availability of fully assigned public data, some assignments are based on established chemical shift and absorption frequency ranges for analogous structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 4,4'-Methylenebis(2,6-diisopropylaniline)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 (Broad) | s | 2H | N-H (Amino) |

| 6.61 | s | 4H | Ar-H (Aromatic) |

| 3.61 | s | 2H | -CH₂- (Methylene bridge) |

| ~3.0 | septet | 4H | -CH(CH₃)₂ (Isopropyl methine) |

| ~1.2 | d | 24H | -CH(CH₃)₂ (Isopropyl methyl) |

Note: The chemical shifts for the amino, isopropyl methine, and isopropyl methyl protons are estimated based on typical values for substituted anilines. The data for aromatic and methylene protons are from a technical report by the Office of Scientific and Technical Information (OSTI).

Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Methylenebis(2,6-diisopropylaniline)

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Ar-C (C-NH₂) |

| ~136 | Ar-C (C-isopropyl) |

| ~128 | Ar-C (C-H) |

| ~123 | Ar-C (C-CH₂) |

| ~40 | -CH₂- (Methylene bridge) |

| ~28 | -CH(CH₃)₂ (Isopropyl methine) |

| ~24 | -CH(CH₃)₂ (Isopropyl methyl) |

Note: The ¹³C NMR chemical shifts are predicted based on analogous structures, as fully assigned experimental data was not publicly available. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound from a commercial supplier.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Expected FTIR Absorption Bands for 4,4'-Methylenebis(2,6-diisopropylaniline)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3300 | Medium | N-H | Symmetric & Asymmetric Stretch |

| 3100-3000 | Medium | Ar-H | C-H Stretch |

| 2970-2850 | Strong | C-H (alkyl) | C-H Stretch |

| 1620-1580 | Medium-Strong | C=C | Aromatic Ring Stretch |

| 1520-1480 | Medium-Strong | C=C | Aromatic Ring Stretch |

| 1470-1430 | Medium | C-H | Alkyl Bend |

| 1385-1365 | Medium | C-H | Isopropyl Bend (doublet) |

| 1300-1200 | Strong | C-N | Stretch |

| 900-670 | Strong | Ar-H | Out-of-plane Bend |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of solid aromatic amines like 4,4'-Methylenebis(2,6-diisopropylaniline).

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 4,4'-Methylenebis(2,6-diisopropylaniline) sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆) in a clean, dry NMR tube.

-

Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Use an appropriate number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the structure.

-

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth, then allow it to dry completely.

-

Place a small amount of the solid 4,4'-Methylenebis(2,6-diisopropylaniline) sample directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Lower the ATR press to ensure good contact between the solid sample and the crystal. Apply consistent pressure for reproducible results.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate the observed absorption bands with the corresponding molecular vibrations and functional groups.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4,4'-Methylenebis(2,6-diisopropylaniline).

Caption: Workflow for Spectroscopic Analysis.

References

Thermal Stability and Degradation of 4,4'-Methylenebis(2,6-diisopropylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA), a sterically hindered aromatic amine widely used as a curing agent for epoxy resins and a chain extender for polyurethanes. Due to the limited availability of public data on the thermal analysis of M-DIPA, this guide incorporates data from its close structural analog, 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA), to provide insights into its expected thermal behavior. This document covers key thermal properties, potential degradation pathways, and detailed experimental protocols for relevant analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Introduction

4,4'-Methylenebis(2,6-diisopropylaniline), also known as M-DIPA, is a high-performance aromatic amine characterized by the presence of bulky isopropyl groups ortho to the amine functionalities. This steric hindrance plays a crucial role in moderating its reactivity, making it a valuable component in formulations requiring controlled curing profiles and enhanced thermal stability. Its applications are prevalent in the aerospace, automotive, and electronics industries, where materials are often subjected to extreme temperatures. Understanding the thermal stability and degradation mechanisms of M-DIPA is paramount for predicting material lifetime, ensuring product reliability, and establishing safe processing parameters.

Physicochemical Properties

A summary of the key physicochemical properties of M-DIPA and its diethyl analog, M-DEA, is presented in Table 1.

Table 1: Physicochemical Properties of M-DIPA and M-DEA

| Property | 4,4'-Methylenebis(2,6-diisopropylaniline) (M-DIPA) | 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA) |

| CAS Number | 19900-69-7[1] | 13680-35-8[2] |

| Molecular Formula | C₂₅H₃₈N₂[1] | C₂₁H₃₀N₂[2] |

| Molecular Weight | 366.58 g/mol [1] | 310.48 g/mol [2] |

| Appearance | Light beige to brown solid[1] | Solid[2] |

| Melting Point | 10-30 °C[1] | 88-90 °C[2] |

| Boiling Point | 215-218 °C @ 0.5 mmHg[1] | 205 °C @ 0.5 mmHg[1] |

| Flash Point | 113 °C[1] | Not applicable |

Thermal Stability and Degradation Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the stages of mass loss. For M-DEA, thermal decomposition is reported to occur above 250°C under inert conditions[1]. A hypothetical TGA profile for M-DIPA, based on its structural similarity to other aromatic amines, would likely show a single-stage or multi-stage decomposition at elevated temperatures.

Table 2: Expected TGA Data for M-DIPA (Hypothetical)

| Parameter | Expected Value |

| Onset Decomposition Temperature (Tonset) | > 250 °C |

| Temperature at 5% Mass Loss (Td5%) | 280 - 320 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | 350 - 400 °C |

| Final Residue at 800 °C (Inert Atmosphere) | 10 - 20 % |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions, and exothermic or endothermic decomposition processes. For M-DIPA, a DSC thermogram would be expected to show a melting endotherm corresponding to its melting point range (10-30°C). Depending on the thermal history of the sample, a glass transition may also be observable. At higher temperatures, exothermic peaks may be present, indicating decomposition reactions.

Table 3: Expected DSC Data for M-DIPA

| Parameter | Expected Value |

| Melting Point (Tm) | 10 - 30 °C |

| Glass Transition Temperature (Tg) | Potentially observable, dependent on amorphous content |

| Decomposition | Exothermic events at temperatures > 250 °C |

Thermal Degradation Products

The thermal degradation of sterically hindered aromatic amines like M-DIPA is expected to proceed through the cleavage of the methylene bridge and the fragmentation of the aromatic rings and alkyl substituents. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying these degradation products.

Based on the structure of M-DIPA, the expected degradation products would include fragments of the diisopropylaniline moiety and smaller aromatic and aliphatic compounds. A plausible degradation pathway is initiated by the homolytic cleavage of the C-N and C-C bonds at elevated temperatures.

Caption: Hypothetical thermal degradation pathway of M-DIPA.

Table 4: Potential Thermal Degradation Products of M-DIPA

| Product Name | Chemical Formula | Notes |

| 2,6-Diisopropylaniline | C₁₂H₁₉N | Primary cleavage product |

| Isopropylbenzene (Cumene) | C₉H₁₂ | From fragmentation of the isopropyl groups |

| Aniline | C₆H₇N | From further degradation of the aromatic ring |

| Toluene | C₇H₈ | From fragmentation and rearrangement |

| Benzene | C₆H₆ | From fragmentation of the aromatic ring |

| Methane, Propane, Propene | CH₄, C₃H₈, C₃H₆ | From fragmentation of the alkyl groups |

| Carbonaceous Char | - | Solid residue at high temperatures |

Experimental Protocols

Detailed methodologies for the thermal analysis of M-DIPA are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted as needed.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Weigh 5-10 mg of the M-DIPA sample into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%), and the final residue percentage.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter with a cooling accessory.

-

Sample Preparation: Weigh 2-5 mg of the M-DIPA sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program (for melting point and decomposition):

-

Equilibrate at -20°C.

-

Ramp the temperature from -20°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify the melting endotherm and any exothermic or endothermic peaks associated with degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place approximately 0.1-0.5 mg of the M-DIPA sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600°C (or a range of temperatures, e.g., 400°C, 600°C, 800°C, to study the evolution of products).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Caption: Experimental workflow for the thermal analysis of M-DIPA.

Conclusion

4,4'-Methylenebis(2,6-diisopropylaniline) is a sterically hindered aromatic amine with significant thermal stability, making it suitable for high-performance applications. While direct experimental data on its thermal degradation is limited, analysis of its close analog, M-DEA, suggests a decomposition onset above 250°C. The primary degradation mechanism is expected to involve the cleavage of the methylene bridge and subsequent fragmentation of the diisopropylaniline units. The experimental protocols provided in this guide offer a robust framework for researchers to conduct detailed thermal analysis of M-DIPA and similar materials, enabling a deeper understanding of their performance at elevated temperatures. Further studies are warranted to generate specific quantitative data for M-DIPA to validate the extrapolated information presented in this guide.

References

In-Depth Technical Guide: Health and Safety for Handling 4,4'-Methylenebis(2,6-diisopropylaniline)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4,4'-Methylenebis(2,6-diisopropylaniline) (CAS No. 19900-69-7), a compound commonly used as a chain extender for elastomeric polyurethanes and a curing agent for epoxides.[1][2] Given its application in advanced material formulations, a thorough understanding of its safe handling and toxicological profile is essential for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4,4'-Methylenebis(2,6-diisopropylaniline) is presented in Table 1. This data is crucial for understanding its behavior under various laboratory and industrial conditions.

| Property | Value | Reference |

| Molecular Formula | C25H38N2 | [2] |

| Molecular Weight | 366.58 g/mol | [2] |

| Appearance | Light beige to brown solid | [3] |

| Melting Point | 10-30 °C | [3] |

| Boiling Point | 215-218 °C @ 0.5 mmHg | [3] |

| Density | 0.99 g/cm³ | [3] |

| Flash Point | 113 °C | [3] |

| Water Solubility | 488 ng/L at 23 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | 5.68 at 23.3 °C | [3] |

Hazard Identification and Classification

4,4'-Methylenebis(2,6-diisopropylaniline) is classified as harmful if swallowed and may cause skin and respiratory irritation.[4][5] The Globally Harmonized System (GHS) classifications from various suppliers are summarized in Table 2. It is important to note that the toxicological properties of this material have not been fully investigated.[6]

| Hazard Classification | GHS Hazard Statement | Signal Word | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | [2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | [4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | [4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | [4] |

| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life | - | [2] |

Toxicological Information

Detailed toxicological data for 4,4'-Methylenebis(2,6-diisopropylaniline) is limited. The available information is summarized below.

Acute Toxicity

Subacute Toxicity

A subacute toxicity study was conducted on male Fischer 344 rats and male Syrian golden FVG hamsters.[7] The key findings are presented in Table 3.

| Species | Route of Administration | Dosage | Duration | Observed Effects | Reference |

| Rat (Fischer 344) | Gavage in corn oil | 10.5, 21.0, 42.0, 63.0, or 87.5 mg/kg/day | 5, 10, or 28 days | Diffuse vacuolar change and periacinar vacuolar degeneration of the liver; congestion, hemosiderosis, and hematopoiesis in the spleen. Hepatic effects decreased in incidence and severity over time. | [7] |

| Hamster (Syrian golden FVG) | Gavage in corn oil | 87.5 or 875 mg/kg/day | 5, 10, or 28 days | At 875 mg/kg: periacinar vacuolar change, vacuolar degeneration, hepatocytic swelling, and necrosis in the liver; acute toxic tubular nephrosis; high mortality. At 87.5 mg/kg: only periacinar vacuolar change was observed. | [7] |

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no data available on the chronic toxicity, carcinogenicity, or reproductive toxicity of 4,4'-Methylenebis(2,6-diisopropylaniline).[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies on 4,4'-Methylenebis(2,6-diisopropylaniline) are not fully available in the reviewed literature. However, a summary of the methodology for the subacute toxicity study is provided below.

Subacute Oral Toxicity Study (Summary)

-

Test Species: Male Fischer 344 rats and male Syrian golden FVG hamsters.[7]

-

Test Substance Administration: The test substance, 4,4'-Methylenebis(2,6-diisopropylaniline) (MDPA), was administered daily by gavage.[7] The vehicle used was corn oil.[7]

-

Dosage Levels:

-

Duration of Exposure: The substance was administered for 5, 10, or 28 consecutive days.[7]

-

Observations and Examinations:

-

Histopathological evaluation of tissues was performed.[7] In rats, this included the liver and spleen.[7] In hamsters, the liver and kidneys were examined.[7]

-

Electron microscopy was used to evaluate hepatocytes in rats.[7]

-

Mitochondrial respiratory rates were measured in isolated liver mitochondria from treated and control rats after 28 days of treatment.[7]

-

-

Recovery Group: A group of rats was observed for a 28-day recovery period after the cessation of treatment to assess the reversibility of the observed effects.[7]

Health and Safety Recommendations

Based on the available data, the following recommendations are provided for the safe handling of 4,4'-Methylenebis(2,6-diisopropylaniline) in a research or industrial setting.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Facilities should be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or chemical-resistant apron.[4][6]

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[6]

Handling and Storage

-

Avoid contact with skin and eyes.[4]

-

Avoid breathing dust, vapor, mist, or gas.[6]

-

Wash hands thoroughly after handling.[4]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from strong oxidizing agents.[6]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[6]

-

If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[6]

Ecotoxicological Information

Limited data is available on the ecotoxicity of 4,4'-Methylenebis(2,6-diisopropylaniline). GHS classifications suggest it may cause long-lasting harmful effects to aquatic life.[2] Specific data on its effects on daphnia, fish, and algae are not available for the target compound. However, for the structurally similar 4,4'-methylenedianiline, it is known to be toxic to aquatic organisms.[8]

Visualized Workflows and Relationships

To further aid in the understanding of safety protocols and logical relationships, the following diagrams have been generated using the DOT language.

Caption: Hierarchy of controls for handling the chemical.

References

- 1. fachoekotoxikologie.de [fachoekotoxikologie.de]

- 2. 4,4'-Methylenebis(2,6-diisopropylaniline) | C25H38N2 | CID 88307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. rivm.nl [rivm.nl]

- 7. Subacute toxicity of methylene-bis-(2,6-diisopropylaniline) in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Commercial Suppliers and Technical Guide for High-Purity 4,4'-Methylenebis(2,6-diisopropylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4,4'-Methylenebis(2,6-diisopropylaniline), also known as MDBA or MDIPA. It is a sterically hindered aromatic amine with growing interest as a versatile chemical intermediate in various fields, including drug development and polymer chemistry. This document outlines commercially available sources, key physical and chemical properties, synthesis and purification protocols, and analytical methods for this compound.

Commercial Availability

High-purity 4,4'-Methylenebis(2,6-diisopropylaniline) (CAS No. 19900-69-7) is available from a range of chemical suppliers specializing in research and development, as well as bulk manufacturing. The typical purity offered by commercial vendors is ≥98%. Below is a summary of some key suppliers.

| Supplier | Purity | Notes |

| Benchchem | >98% | Offers the compound for research purposes.[1] |

| Echemi | 99% (listed) | A platform with various suppliers, including HANGZHOU LEAP CHEM CO., LTD. and Henan Lihao Chem Plant Limited. |

| Chemchart | Varies | Lists major distributors like Sigma-Aldrich, Fisher Scientific, and TCI.[2] |

| Santa Cruz Biotechnology | Not specified | Provides the compound for proteomics research.[3] |

| ChemicalBook | Varies | A directory listing multiple suppliers such as Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. and Dayang Chem (Hangzhou) Co.,Ltd.[4] |

Physicochemical Properties